molecular formula C22H16N2O2 B5071200 2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5071200
M. Wt: 340.4 g/mol
InChI Key: PZEYJEMEKVAMAA-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot three-component reaction, which involves the condensation of an aldehyde, malononitrile, and a phenol derivative. This reaction is often catalyzed by ammonium acetate and carried out under mild conditions, providing good yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts like ammonium acetate suggest that scalable production is feasible. The mild reaction conditions and high yields make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
  • 2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile stands out due to its unique structural features, which confer distinct biological activities. The presence of the phenylphenyl group enhances its ability to interact with various molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-amino-7-hydroxy-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c23-13-19-21(18-11-10-17(25)12-20(18)26-22(19)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,21,25H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEYJEMEKVAMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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